(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride

Catalog No.
S817027
CAS No.
68973-27-3
M.F
C9H20ClN3O3
M. Wt
253.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic aci...

CAS Number

68973-27-3

Product Name

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride

IUPAC Name

6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride

Molecular Formula

C9H20ClN3O3

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H

InChI Key

JWNUXAHYKKBLRA-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as a derivative of lysine, is a compound characterized by its unique structure which includes both amino and carboxylic acid functional groups. This compound is primarily utilized in research settings and is not intended for direct consumption by patients. Its molecular formula is C₉H₂₀ClN₃O₃, with a molecular weight of 253.73 g/mol . The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

  • Peptide Synthesis

    The molecule contains two amine groups and a carboxylic acid group, functional groups commonly used for forming peptide bonds. Researchers might utilize (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride as a building block for synthesizing specific peptides with unique functionalities.()

  • Protein Labeling

    The presence of the amine groups also allows for the attachment of fluorescent tags or other probes. This could be useful for labeling specific proteins within cells or tissues for studying protein localization, interactions, or function. ()

  • Studies on L-Lysine Metabolism

    As a derivative of L-lysine, (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride might be employed in research investigating L-lysine's metabolic pathways or its role in various biological processes. Researchers could use it to study how cells take up, modify, or degrade L-lysine.()

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino groups can accept protons, allowing for various acid-base interactions.
  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.

These reactions are essential for understanding its reactivity in biological systems and synthetic applications.

Research indicates that (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride exhibits significant biological activity, particularly in the context of muscle metabolism and anabolic hormone secretion. It is often used in studies related to ergogenic aids, which are substances that enhance physical performance. The compound influences the release of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .

The synthesis of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Using commercially available amino acids as starting materials.
  • Protection of Functional Groups: Protecting the amine or carboxylic acid groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of peptide bonds between the amino acids.
  • Hydrochloride Salt Formation: Converting the free base form into its hydrochloride salt to enhance solubility.

These methods may vary based on specific laboratory protocols and desired purity levels.

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several applications:

  • Research Tool: Used in biochemical studies to explore protein synthesis and muscle metabolism.
  • Nutritional Supplement: Investigated for potential use in dietary supplements aimed at enhancing athletic performance.
  • Pharmaceutical Development: Explored for its potential therapeutic effects related to muscle wasting diseases and metabolic disorders.

Interaction studies involving (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride focus on its effects on various biological pathways. Notable interactions include:

  • Hormonal Interactions: The compound's ability to influence insulin and growth hormone levels has been extensively studied, indicating its role in anabolic processes.
  • Metabolic Pathways: Research suggests it may affect pathways related to protein synthesis and energy metabolism, making it a candidate for further investigation in metabolic health contexts .

Several compounds share structural similarities with (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
2-Amino-6-(isopropylamino)hexanoic acidContains an isopropyl group instead of an amino propanamideMay exhibit different pharmacological properties
L-LysineA naturally occurring amino acid with a simpler structureEssential nutrient with broad physiological roles
6-Aminohexanoic acidLacks the additional amino group present in the target compoundSimpler structure leads to different biological activities

These comparisons highlight the unique aspects of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, particularly its dual amino functionality that enhances its biological activity compared to simpler analogs.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

253.1193192 g/mol

Monoisotopic Mass

253.1193192 g/mol

Heavy Atom Count

16

Sequence

AK

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

Explore Compound Types